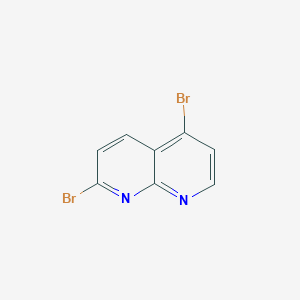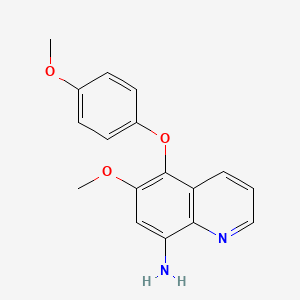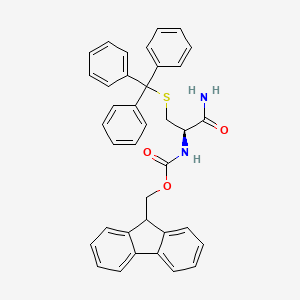
N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is characterized by the presence of tert-butyl, methyl, and trimethylsilyl groups attached to the benzenesulfonamide structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide can be achieved through several methods. One common approach involves the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . Another method involves the Ritter reaction, where tert-butanol, tert-butyl bromide, or tert-butyl acetate reacts with nitriles to produce N-tert-butyl amides .
Industrial Production Methods
Industrial production of N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Cu(OTf)2 has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The compound’s tert-butyl and trimethylsilyl groups can also affect its solubility and reactivity, enhancing its effectiveness in specific applications .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: This compound has a similar sulfonamide structure but lacks the tert-butyl and trimethylsilyl groups.
tert-Butanesulfinamide: This compound is used in the synthesis of N-heterocycles and has similar applications in organic synthesis.
Uniqueness
N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide is unique due to the presence of both tert-butyl and trimethylsilyl groups, which enhance its reactivity and solubility. These groups also make it a valuable reagent in various chemical reactions and scientific research applications .
Properties
CAS No. |
89902-37-4 |
|---|---|
Molecular Formula |
C14H25NO2SSi |
Molecular Weight |
299.51 g/mol |
IUPAC Name |
N-tert-butyl-4-methyl-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C14H25NO2SSi/c1-12-8-10-13(11-9-12)18(16,17)15(14(2,3)4)19(5,6)7/h8-11H,1-7H3 |
InChI Key |
NHOJUEYUGJEGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)

![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)






![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)


